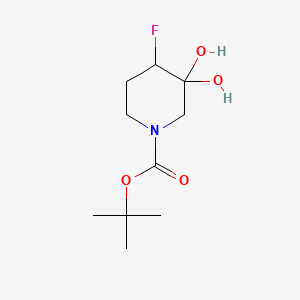

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a fluorine atom, and two hydroxyl groups on the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and fluorinating agents.

Fluorination: The piperidine ring is fluorinated using a suitable fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The vicinal diol structure enables oxidation to ketone derivatives under controlled conditions.

Mechanistic Insight : Dess-Martin periodinane selectively oxidizes secondary alcohols to ketones via a two-electron oxidation mechanism, preserving the fluorine substituent .

Nucleophilic Substitution Reactions

The fluorine atom at C4 participates in nucleophilic displacement under basic conditions.

Key Observation : Reactions proceed via deprotonation of the hydroxyl group, generating an alkoxide intermediate that attacks electrophilic substrates .

Ester Hydrolysis and Deprotection

The tert-butyl carbamate group can be cleaved under acidic conditions.

Yield Optimization : TFA-mediated deprotection achieves >90% conversion in 16 hours at RT .

Ring-Opening and Cross-Coupling

The piperidine ring undergoes functionalization in catalytic systems.

| Reaction Type | Reagent/Conditions | Product | Source |

|---|---|---|---|

| Heck Coupling | Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>, aryl halides | Aryl-piperidine hybrids | |

| Suzuki-Miyaura | Pd(dppf)Cl<sub>2</sub>, boronic acids | Biaryl-piperidine derivatives |

Catalytic Efficiency : Pd-based catalysts show superior activity for C–N and C–C bond formation.

Functional Group Interconversion

The hydroxyl groups participate in esterification and etherification.

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride/pyridine | 3,3-Diacetate derivative | 82% | |

| Silylation | TBSCl/imidazole, DMF | tert-Butyldimethylsilyl (TBS) ether | 78% |

Aplicaciones Científicas De Investigación

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

- Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate is unique due to the presence of both fluorine and hydroxyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Actividad Biológica

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (CAS No. 2468620-82-6) is a piperidine derivative notable for its potential biological activity and applications in medicinal chemistry. This compound features a tert-butyl ester group, a fluorine atom at the 4-position, and two hydroxyl groups at the 3-position of the piperidine ring. Its unique structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in pharmacological studies.

- Molecular Formula : C₁₀H₁₈FNO₄

- Molecular Weight : 235.25 g/mol

- CAS Number : 2468620-82-6

Research indicates that this compound may modulate enzyme activity or receptor function due to the presence of hydroxyl and fluorine groups, which enhance its binding affinity to various biological targets. This interaction can lead to either inhibition or activation of specific biological pathways, crucial for therapeutic applications.

Enzyme Interaction

The compound has been shown to interact with specific enzymes, potentially altering their activity. This interaction is significant for understanding its mechanism of action and therapeutic potential.

Receptor Binding

Studies suggest that this compound can bind to various receptors, influencing physiological processes. The binding affinity and specificity of this compound are critical factors in its pharmacological profile.

Pharmacological Studies

- In Vitro Studies : Initial studies have demonstrated that this compound exhibits significant biological activity in vitro, particularly in modulating enzyme activities related to metabolic pathways.

- Animal Models : Further research involving animal models is necessary to evaluate the compound's efficacy and safety profile in vivo.

Comparative Analysis with Similar Compounds

The following table summarizes compounds with structural similarities to this compound:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 373604-28-5 | 0.92 |

| Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 1209780-71-1 | 0.92 |

| Cis-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 2055223-76-0 | 0.88 |

| Trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | 955028-82-7 | 0.88 |

| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 934536-10-4 | 0.88 |

These compounds share similar piperidine structures but differ in functional groups and stereochemistry, which may lead to varied biological effects.

Propiedades

Fórmula molecular |

C10H18FNO4 |

|---|---|

Peso molecular |

235.25 g/mol |

Nombre IUPAC |

tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3 |

Clave InChI |

DQSYEHRTNSYNFP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.